
SargentodosideD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sargentodoside D is a chemical compound with the molecular formula C_24H_32O_10. It is known for its unique structure and potential applications in various scientific fields. This compound has been the subject of numerous studies due to its interesting chemical properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sargentodoside D typically involves multiple steps, including the use of specific reagents and catalysts. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common methods include:
Oxidation reactions: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions: Utilizing reagents such as halogens or alkylating agents.
Industrial Production Methods
In an industrial setting, the production of Sargentodoside D may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.
化学反应分析
Types of Reactions
Sargentodoside D undergoes various chemical reactions, including:
Oxidation: Converts the compound into its oxidized form, often using strong oxidizing agents.
Reduction: Reduces the compound to a lower oxidation state, typically with reducing agents.
Substitution: Involves the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
Sargentodoside D has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Investigated for its potential therapeutic benefits, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Sargentodoside D involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to trigger a response.
Modulating enzyme activity: Affecting the activity of enzymes involved in various biochemical pathways.
Influencing gene expression: Altering the expression of genes related to specific cellular functions.
相似化合物的比较
Sargentodoside D can be compared with other similar compounds, such as:
Sargentodoside A: Shares a similar structure but differs in specific functional groups.
Sargentodoside B: Another related compound with distinct chemical properties.
Sargentodoside C: Similar in structure but with variations in its molecular configuration.
属性
分子式 |
C26H36O11 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[4-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-2-(hydroxymethyl)butyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H36O11/c1-34-20-6-4-15(10-21(20)35-2)8-17(12-28)16(11-27)7-14-3-5-19(18(30)9-14)36-26-25(33)24(32)23(31)22(13-29)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3/t16-,17-,22+,23+,24-,25+,26+/m0/s1 |
InChI 键 |
BWKHAAABHVSSIT-DNABOVRESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)CO)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
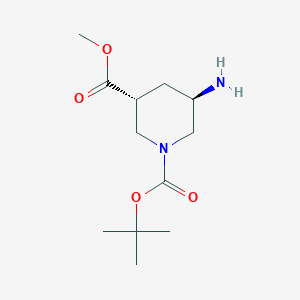
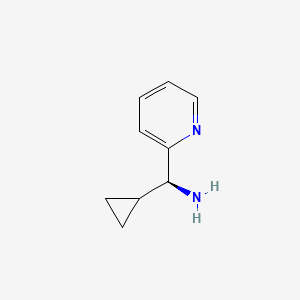

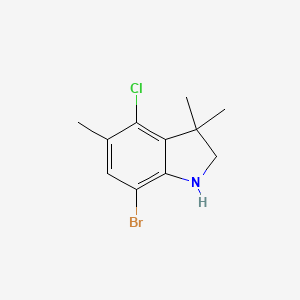
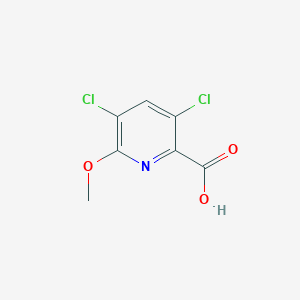
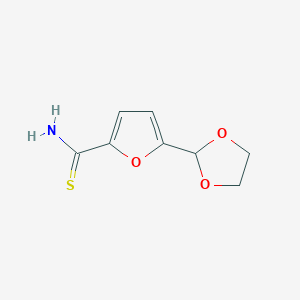
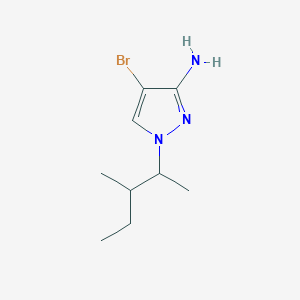
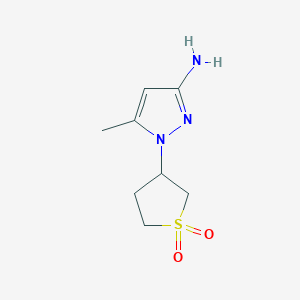
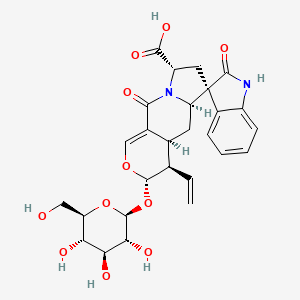
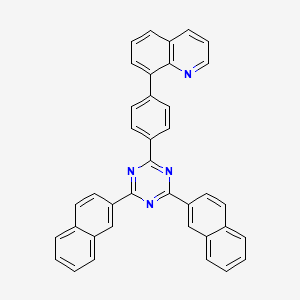
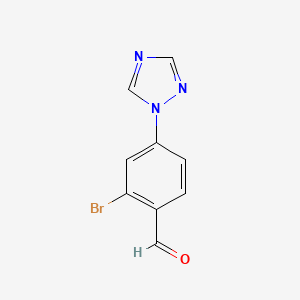
![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
